molecular formula C12H20O6 B12580147 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid CAS No. 206876-97-3

2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid

Cat. No.: B12580147
CAS No.: 206876-97-3
M. Wt: 260.28 g/mol
InChI Key: DAZZOIFMRJXUJM-UHFFFAOYSA-N
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Description

2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid is an organic compound that belongs to the class of esters It is characterized by the presence of a hexanoyloxy group and a propanoyloxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid typically involves esterification reactions. One common method is the reaction between hexanoic acid and 2-hydroxypropanoic acid under acidic conditions to form the hexanoyloxy derivative. This intermediate is then reacted with propanoic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield hexanoic acid, propanoic acid, and 2-hydroxypropanoic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Potassium permanganate, chromium trioxide, and acidic medium.

    Reduction: Lithium aluminum hydride, anhydrous conditions, and low temperatures.

Major Products Formed

    Hydrolysis: Hexanoic acid, propanoic acid, and 2-hydroxypropanoic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid sodium salt
  • 3-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}propanoic acid

Uniqueness

This compound is unique due to its specific ester configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

206876-97-3

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

2-(2-hexanoyloxypropanoyloxy)propanoic acid

InChI

InChI=1S/C12H20O6/c1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15)

InChI Key

DAZZOIFMRJXUJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Origin of Product

United States

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